Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide
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Overview
Description
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. . This compound is particularly notable for its application in enzymatic assays, where it serves as a chromogenic substrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of leucine using a butyloxycarbonyl (Boc) group This is followed by the coupling of glycine and arginine, which are also protected by Boc groupsThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The Boc protecting groups can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc groups.
Major Products Formed
Hydrolysis: Leucine, glycine, arginine, and 4-nitroaniline.
Reduction: Butyloxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide.
Substitution: Deprotected peptide ready for further modification.
Scientific Research Applications
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:
Biochemistry: As a chromogenic substrate in enzymatic assays to measure protease activity.
Medicine: In the development of diagnostic assays for detecting protease activity in various diseases.
Chemistry: For studying peptide synthesis and modification techniques.
Industry: In the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide involves its interaction with proteolytic enzymes. When the peptide bond is hydrolyzed by an enzyme, the 4-nitroanilide group is released, producing a color change that can be measured spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- Butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide
- N-tert-butoxycarbonyl-leucyl-glycyl-arginine-para-nitroanilide
- N-tert-butoxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide
Uniqueness
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is unique due to its specific sequence and the presence of the 4-nitroanilide group, which provides a chromogenic property. This makes it particularly useful in enzymatic assays where a colorimetric readout is required .
Properties
CAS No. |
68223-96-1 |
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Molecular Formula |
C25H40N8O7 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(31-24(37)40-25(3,4)5)21(35)29-14-20(34)32-22(36)18(7-6-12-28-23(26)27)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19,30H,6-7,12-14H2,1-5H3,(H,29,35)(H,31,37)(H4,26,27,28)(H,32,34,36)/t18-,19-/m0/s1 |
InChI Key |
IKXPCCLLQHNDIH-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Synonyms |
oc-Leu-Gly-Arg-pNA butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide N-tert-butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline |
Origin of Product |
United States |
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